Coronary Vasodilator Potency: 3× More Potent than Fostedil (KB-944)
In a direct head-to-head comparison in anesthetized dogs, the 2-oxopyrrolidino derivative (compound 7a, identical to the target compound) exhibited coronary vasodilator activity that was 3 times more potent than that of the parent calcium antagonist Fostedil (KB-944, diethyl 4-(benzothiazol-2-yl)benzylphosphonate) [1].
| Evidence Dimension | Coronary vasodilator potency (relative potency factor) |
|---|---|
| Target Compound Data | 3× more potent than Fostedil |
| Comparator Or Baseline | Fostedil (KB-944), diethyl 4-(benzothiazol-2-yl)benzylphosphonate |
| Quantified Difference | 3-fold increase in potency |
| Conditions | Anesthetized mongrel dogs, intravenous administration, coronary blood flow measured by electromagnetic flow meter |
Why This Matters
This 3-fold potency gain over the well-characterized prototype Fostedil directly translates to a lower effective dose, providing a quantifiable advantage for in vivo cardiovascular research models.
- [1] Yoshino, K.; Goto, K.; Yoshiizumi, K.; Morita, T.; Tsukamoto, G. Organic phosphorus compounds. 5. (4-Benzothiazol-2-ylbenzyl)amidophosphonate as potent calcium antagonistic vasodilators. J. Med. Chem. 1990, 33 (8), 2192–2196. DOI: 10.1021/jm00170a024. View Source
